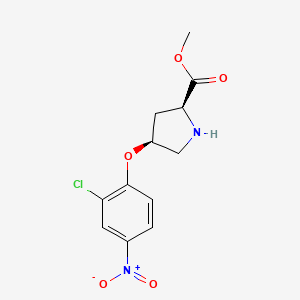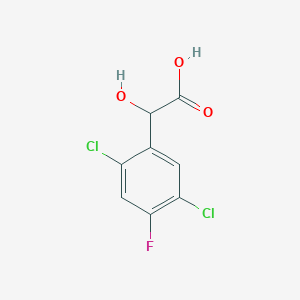
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
“6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” is a chemical compound that belongs to the trifluoromethylbenzene series . It is used as a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor. These receptors are linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Synthesis Analysis
The synthesis of “6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” has been reported . It may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Molecular Structure Analysis
The molecular structure of “6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” can be represented by the linear formula: FC6H3(CF3)NH2 .Chemical Reactions Analysis
“6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” may be used in chemical synthesis . It may also be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Wissenschaftliche Forschungsanwendungen
Application 1: Agrochemical Industry
- Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline, are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The major outcome of this application is the protection of crops from pests. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Application 2: Pharmaceutical Industry
- Summary of the Application : Several TFMP derivatives are also used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The major outcome of this application is the development of effective pharmaceutical products. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Application 3: Synthesis of Flunixin
- Summary of the Application : “6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of an analgesic compound, flunixin .
- Methods of Application or Experimental Procedures : The compound is reacted with 2-chloronicotinate in ethylene glycol to synthesize flunixin .
- Results or Outcomes : The major outcome of this application is the development of an effective analgesic compound, flunixin .
Application 4: Trifluoromethyl Group-Containing Drugs
- Summary of the Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in these drugs .
- Results or Outcomes : The major outcome of this application is the development of effective pharmaceutical products. The unique physicochemical properties of the fluorine atom contribute to the biological activities of TFM derivatives .
Application 5: Synthesis of Flunixin
- Summary of the Application : “6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of an analgesic compound, flunixin .
- Methods of Application or Experimental Procedures : The compound is reacted with 2-chloronicotinate in ethylene glycol to synthesize flunixin .
- Results or Outcomes : The major outcome of this application is the development of an effective analgesic compound, flunixin .
Application 6: Trifluoromethyl Group-Containing Drugs
- Summary of the Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in these drugs .
- Results or Outcomes : The major outcome of this application is the development of effective pharmaceutical products. The unique physicochemical properties of the fluorine atom contribute to the biological activities of TFM derivatives .
Safety And Hazards
“6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” is considered hazardous. It is toxic in contact with skin, causes skin irritation, and is harmful if swallowed or inhaled . It is also classified as a skin corrosive/irritant and can cause serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
6-fluoro-2-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADVDWZJXRDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223261 | |
| Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline | |
CAS RN |
1806302-25-9 | |
| Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806302-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



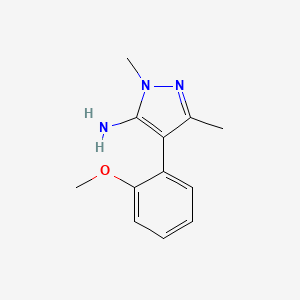
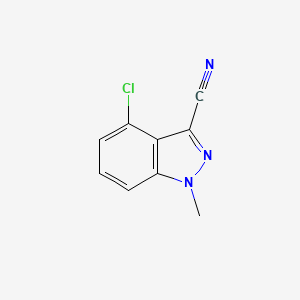
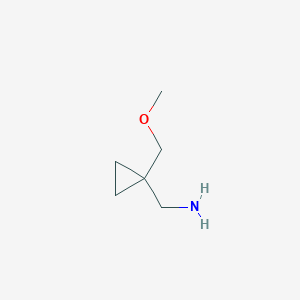

methanone](/img/structure/B1450134.png)

![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
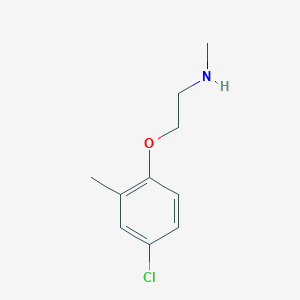
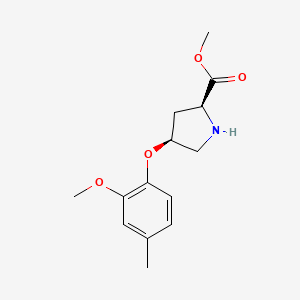
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)

